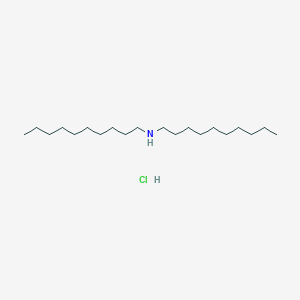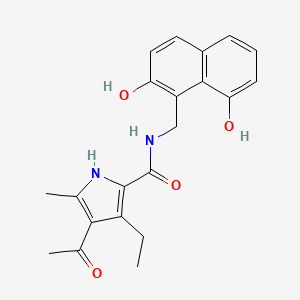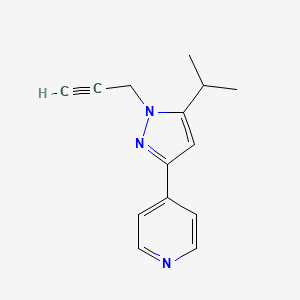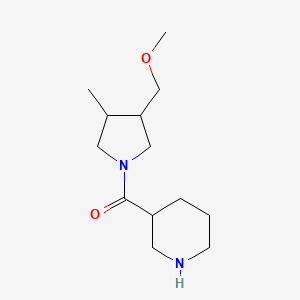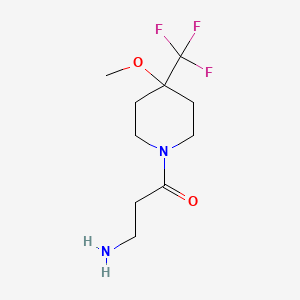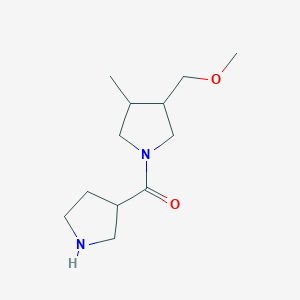
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a complex organic compound characterized by the presence of two pyrrolidine rings Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone typically involves the construction of the pyrrolidine rings from cyclic or acyclic precursors. One common method is the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at a temperature of 165–200°C and a pressure of 17–21 MPa . This reaction is carried out in a continuous tube reactor and involves multistage purification and separation by extractive and azeotropic distillation.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often follows similar synthetic routes but on a larger scale. The use of fixed-bed catalysts and continuous flow reactors ensures high efficiency and yield. The final product is obtained after rigorous purification processes to ensure the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethyl sulfoxide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine rings in the compound allow it to interact with various enzymes and receptors, potentially modulating their activity. Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler compound with a single pyrrolidine ring.
(3-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride: A derivative with a fluorophenyl group.
(1-methylpyrrolidin-3-yl)methanamine: A related compound with a methyl group on the pyrrolidine ring.
Uniqueness
(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is unique due to the presence of two pyrrolidine rings and the methoxymethyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-pyrrolidin-3-ylmethanone |
InChI |
InChI=1S/C12H22N2O2/c1-9-6-14(7-11(9)8-16-2)12(15)10-3-4-13-5-10/h9-11,13H,3-8H2,1-2H3 |
Clave InChI |
RKQYNVMYXCOCIK-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC1COC)C(=O)C2CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


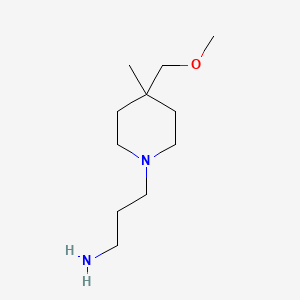
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
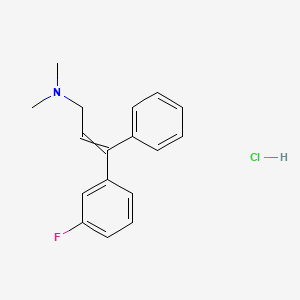
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)

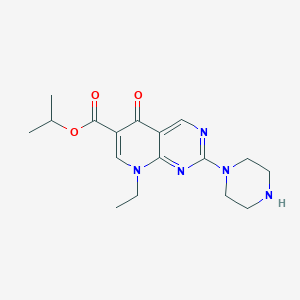

![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)
![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)
